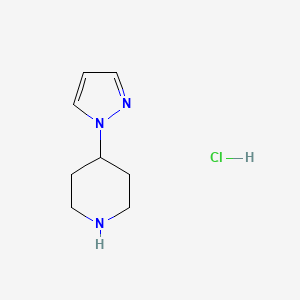

4-(1H-pyrazol-1-yl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJCGVNDIQCAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1181458-83-2 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-87-1 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-Pyrazol-1-yl)piperidine hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development. Comprising a piperidine ring linked to a pyrazole moiety, this compound serves as a versatile scaffold for synthesizing complex molecular architectures. Its primary importance lies in its role as a key intermediate in the production of targeted therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in cancer therapy.[1] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, detailed characterization methods, and a discussion of its reactivity and applications, grounded in established scientific literature and safety protocols.

Physicochemical Properties

The hydrochloride salt form of 4-(1H-pyrazol-1-yl)piperidine enhances its stability and aqueous solubility, making it well-suited for laboratory handling and subsequent reaction steps.

Identity and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 4-(Pyrazol-1-yl)piperidine HCl

-

CAS Number: 690261-87-1[2] (Monohydrochloride); 1181458-83-2 (Dihydrochloride)[3][4]

-

Molecular Formula: C₈H₁₄ClN₃[3]

-

Molecular Weight: 187.67 g/mol [3]

Tabulated Physical Data

| Property | Value | Source |

| Appearance | White to light yellow solid | [5] |

| Molecular Weight | 187.67 g/mol | [3] |

| pKa (Predicted) | 9.83 ± 0.10 | [5] |

| Boiling Point (Predicted) | 272.5 ± 33.0 °C (for free base) | [5] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [5] |

Synthesis and Purification

The synthesis of 4-(1H-pyrazol-1-yl)piperidine is a multi-step process that requires careful optimization for scale-up.[1] The most common route involves the construction of the pyrazolyl-pyridine core followed by the reduction of the pyridine ring.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the piperidine ring, which can be formed from a corresponding pyridine precursor. This simplifies the synthesis to two main stages: 1) Nucleophilic aromatic substitution to form 4-(1H-pyrazol-1-yl)pyridine, and 2) Hydrogenation of the pyridine ring to yield the target piperidine scaffold. This approach is advantageous as it utilizes commercially available starting materials.

Recommended Synthetic Protocol

This protocol is adapted from methodologies developed for the large-scale synthesis of Crizotinib intermediates.[1]

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. Pyrazole, acting as a nucleophile after deprotonation, displaces the chloride from 4-chloropyridine. The use of a base is critical for generating the pyrazolate anion.

-

Procedure:

-

To a solution of pyrazole (1.1 equivalents) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

-

Add a solution of 4-chloropyridine hydrochloride (1.0 equivalent) dissolved in the same solvent.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Hydrogenation of 4-(1H-Pyrazol-1-yl)pyridine to 4-(1H-Pyrazol-1-yl)piperidine

-

Rationale: The aromatic pyridine ring is resistant to reduction. This transformation requires high pressure hydrogenation and a potent catalyst. Rhodium on carbon (Rh/C) is often cited but can be expensive and sensitive to impurities.[1] Platinum oxide (PtO₂) is a common alternative.

-

Procedure:

-

Dissolve the crude 4-(1H-pyrazol-1-yl)pyridine from Step 1 in a suitable solvent like methanol or acetic acid.

-

Transfer the solution to a high-pressure hydrogenation vessel (Parr shaker).

-

Add a catalytic amount of 5% Rh/C or PtO₂ (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Heat the reaction to 50-60 °C and agitate vigorously. The reaction can be slow and may require long reaction times (24-48 hours).[1]

-

Monitor the reaction by observing hydrogen uptake and analyzing aliquots via LC-MS.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate to yield the free base of 4-(1H-pyrazol-1-yl)piperidine.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Salt formation is performed to improve the compound's stability and handling characteristics. It is a straightforward acid-base reaction.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (1.0-1.1 equivalents) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for 1-2 hours in the ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)piperidine HCl.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final product is a critical, self-validating step in the synthesis. A combination of spectroscopic methods is employed for unambiguous identification.

| Technique | Expected Observations |

| ¹H NMR | Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-8.0 ppm). Piperidine Protons: A complex multiplet for the CH proton attached to the pyrazole (~4.5 ppm) and several multiplets in the aliphatic region (~2.0-3.5 ppm) for the remaining CH₂ groups. The N-H proton of the piperidinium ion will appear as a broad singlet. |

| ¹³C NMR | Pyrazole Carbons: Three signals in the aromatic region (~110-140 ppm). Piperidine Carbons: Signals in the aliphatic region (~40-60 ppm). |

| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base ([M+H]⁺) at m/z ≈ 152.12 . |

| FT-IR (KBr) | Broad peak ~2400-2800 cm⁻¹ (N-H stretch of ammonium salt), ~1600 cm⁻¹ (C=N stretch), ~2950 cm⁻¹ (C-H aliphatic stretch). |

Chemical Reactivity and Applications

The molecule's structure contains two key reactive sites: the secondary amine of the piperidine ring and the electron-rich pyrazole ring. This dual reactivity makes it a powerful synthon.

Core Reactivity

-

Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is nucleophilic and basic. It readily undergoes N-acylation, N-alkylation, and reductive amination reactions, allowing for the attachment of diverse functional groups.

-

Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, such as iodination, at the 4-position. This reaction is a key step in the synthesis of Crizotinib, where an iodine atom is introduced onto the pyrazole ring before a subsequent coupling reaction.[1]

Application in Pharmaceutical Synthesis: The Crizotinib Case Study

4-(1H-Pyrazol-1-yl)piperidine is not just a building block; it forms the core scaffold of Crizotinib. Its synthesis is a critical upstream process in the manufacturing of this life-saving drug.

Caption: Role as a key intermediate in the synthesis of Crizotinib.

Broader Role in Medicinal Chemistry

The pyrazole-piperidine motif is a "privileged scaffold" in drug discovery. It has been explored for various therapeutic targets:

-

CCR5 Antagonists: Derivatives have been developed as potent antagonists of the CCR5 receptor, which is a crucial co-receptor for HIV entry into host cells, demonstrating significant anti-HIV-1 activity.[6]

-

NAAA Inhibitors: The scaffold has been incorporated into inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory and neuropathic pain.[7]

-

General Drug Discovery: Pyrazole derivatives are widely used due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

-

Signal Word: Warning.[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Stability: The hydrochloride salt is generally stable under recommended storage conditions. It is hygroscopic and should be protected from moisture.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry. Its well-defined synthesis, versatile reactivity, and central role in the structure of drugs like Crizotinib underscore its significance. A thorough understanding of its properties, handling requirements, and chemical behavior is essential for any researcher or organization involved in advanced organic synthesis and drug discovery.

References

-

ChemBK. 4-(1H-pyrazol-1-yl)piperidine dihydrochloride. Available from: [Link]

-

PubChem. 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

Stanculescu, I. 4-(1H-Pyrazol-1-yl)piperidine dihydrochloride, 96% Purity. Available from: [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

-

PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Available from: [Link]

-

Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]

-

Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Organic Syntheses. A General and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Available from: [Link]

-

Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8299-8316. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 690261-87-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) | 762240-09-5 [amp.chemicalbook.com]

- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Synthesis of 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrazol-1-yl)piperidine hydrochloride, a key building block in contemporary medicinal chemistry. The document details scientifically vetted synthetic strategies, including nucleophilic aromatic substitution and Buchwald-Hartwig amination, offering a profound understanding of the underlying chemical principles. A detailed, step-by-step experimental protocol is provided, alongside a thorough analysis of the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for the successful synthesis and application of this pivotal compound.

Introduction: The Significance of 4-(1H-Pyrazol-1-yl)piperidine

The fusion of a pyrazole moiety with a piperidine scaffold in 4-(1H-pyrazol-1-yl)piperidine has established it as a privileged structure in modern drug discovery. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Similarly, the piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of these two pharmacophores in 4-(1H-pyrazol-1-yl)piperidine has led to its emergence as a crucial intermediate in the synthesis of high-value pharmaceutical agents, most notably as a key component in the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in the treatment of non-small cell lung cancer.[1]

This guide will delve into the synthetic pathways leading to this compound, providing not just a procedural outline but also a critical analysis of the reaction mechanisms and experimental considerations.

Strategic Approaches to Synthesis

The synthesis of 4-(1H-pyrazol-1-yl)piperidine can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as starting material availability, scalability, and desired purity of the final product. Two of the most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical and often cost-effective approach involves the direct reaction of a suitably activated pyridine derivative with pyrazole. The reaction proceeds through the addition of the nucleophilic pyrazole to the electron-deficient pyridine ring, followed by the elimination of a leaving group.

Mechanism Rationale: The pyridine ring, when substituted with an electron-withdrawing group and a good leaving group (e.g., a halogen) at the 4-position, becomes susceptible to nucleophilic attack. The nitrogen atom of the pyrazole acts as the nucleophile. The subsequent hydrogenation of the resulting 4-(1H-pyrazol-1-yl)pyridine reduces the aromatic ring to the desired piperidine scaffold.

Caption: SNAr and Hydrogenation Workflow.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This method offers a highly versatile and functional group tolerant route to N-aryl and N-heteroaryl amines.

Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, a piperidine derivative) and subsequent deprotonation by a base. The final step is a reductive elimination that forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details a robust and scalable three-step synthesis of this compound, commencing with a nucleophilic aromatic substitution.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Chloropyridine Hydrochloride | ≥98% | Commercially Available |

| Pyrazole | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Raney Nickel (Raney® Ni) | Slurry in water | Commercially Available |

| Ethanol (EtOH) | Anhydrous, 200 proof | Commercially Available |

| Hydrogen Gas (H₂) | High Purity | Gas Cylinder |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

-

Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyridine hydrochloride (1 equivalent), pyrazole (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-chloropyridine hydrochloride).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(1H-pyrazol-1-yl)pyridine as a solid.

-

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-(1H-pyrazol-1-yl)pyridine (1 equivalent) obtained from the previous step in anhydrous ethanol.

-

Catalyst Addition: Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Reaction Conditions: Heat the mixture to 50-60 °C and shake vigorously for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-pyrazol-1-yl)piperidine as an oil or solid. This crude product can often be used directly in the next step without further purification.

-

Step 3: Preparation of this compound

-

Dissolution: Dissolve the crude 4-(1H-pyrazol-1-yl)piperidine (1 equivalent) in a minimal amount of a suitable solvent, such as dichloromethane or diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the pH of the solution becomes acidic (pH 1-2, check with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the pyrazole and piperidine protons. The chemical shifts and coupling constants will be indicative of the final structure. Expected signals include those for the pyrazole protons (typically in the aromatic region) and the piperidine protons (in the aliphatic region).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the pyrazole and piperidine carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₄ClN₃ |

| Molecular Weight | 187.67 g/mol [2] |

| Melting Point | Specific melting point data should be determined experimentally and compared with literature values if available. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

4-Chloropyridine Hydrochloride: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Pyrazole: Harmful if swallowed or in contact with skin.[3]

-

Raney Nickel: Highly flammable and pyrophoric. Handle as a slurry in water and never allow it to dry in the air.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis of this compound. By understanding the underlying chemical principles of the synthetic routes and adhering to the detailed experimental protocol and safety guidelines, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The robust nature of the described synthetic pathway, coupled with thorough characterization techniques, ensures the procurement of high-purity material essential for downstream applications in pharmaceutical research and development.

References

-

Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Organic Syntheses. A REGIOSPECIFIC ONE-POT SYNTHESIS OF SUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITROOLEFINS. [Link]

-

PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

ResearchGate. Mass fragmentation pattern of compound 4d. [Link]

-

Kaunas University of Technology. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

Sources

A Technical Guide to the Definitive Structure Elucidation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride

Preamble: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of modern drug discovery, the molecular structure is the foundational blueprint from which all properties of a potential therapeutic—efficacy, safety, and stability—are derived. The unambiguous determination of a new chemical entity's (NCE) structure is not merely an academic exercise; it is a critical regulatory requirement and the cornerstone of a successful development program.[1][2][3] For heterocyclic scaffolds like 4-(1H-pyrazol-1-yl)piperidine, which combines two pharmacologically significant moieties, absolute structural confirmation is paramount. The piperidine ring is a frequent component in marketed drugs, while the pyrazole ring is known for a wide spectrum of biological activities.[4][5]

This guide presents a comprehensive, field-proven strategy for the definitive structure elucidation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, creating a self-validating workflow that ensures the highest degree of scientific integrity. This integrated approach, leveraging orthogonal analytical techniques, is essential for building the robust data package required for regulatory submissions, as outlined by International Council for Harmonisation (ICH) guidelines such as Q6A and Q11.[6][7][8]

Chapter 1: The Overall Analytical Strategy

The elucidation process is a logical sequence of experiments where each step builds upon the last, progressively refining our understanding of the molecule from its elemental composition to its three-dimensional arrangement in space. The workflow is designed to be orthogonal, meaning that each technique confirms the findings of the others from a different physical principle, thereby eliminating ambiguity.

Caption: Integrated workflow for structure elucidation.

Chapter 2: Mass Spectrometry (MS) – The First Interrogation

Expertise & Causality: Our investigation begins with Mass Spectrometry. It is the fastest and most direct method to determine the molecular weight of the compound, which provides the elemental formula—the most fundamental piece of the structural puzzle. We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) to achieve high mass accuracy, allowing for the confident assignment of an elemental composition.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: A 0.1 mg/mL solution of this compound is prepared in a 50:50 acetonitrile:water solution with 0.1% formic acid. The acid ensures protonation.

-

Instrumentation: An Agilent 6545 Q-TOF LC/MS or equivalent.

-

Ionization Mode: Positive ESI. In this mode, the hydrochloride salt dissociates, and the free base is protonated.

-

Analysis: The sample is infused directly at 5 µL/min.

-

Instrument Parameters:

-

Gas Temperature: 300 °C

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 120 V

-

Mass Range: 50-500 m/z

-

Data Presentation & Trustworthiness

The primary ion observed corresponds to the protonated free base [M+H]⁺. HRMS allows us to distinguish the molecular formula from other possibilities with the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed m/z (Typical) | Interpretation |

| [M+H]⁺ | C₈H₁₄N₃⁺ | 152.1182 | ~152.1185 | Confirms the molecular formula of the free base (C₈H₁₃N₃).[9] |

| [M+Na]⁺ | C₈H₁₃N₃Na⁺ | 174.1002 | ~174.1004 | Common sodium adduct, further supporting the molecular weight. |

Fragmentation Analysis (MS/MS): Tandem MS provides crucial clues about the structure. The pyrazole ring is known to fragment via loss of HCN or N₂, while piperidine fragmentation is typically localized to its ring structure.[10][11][12] This fragmentation data provides an early, low-resolution map of the molecule's constituent parts.

Chapter 3: Nuclear Magnetic Resonance (NMR) – The Architectural Blueprint

Expertise & Causality: With the molecular formula established, NMR spectroscopy is employed to piece the atoms together. It is the most powerful tool for determining the precise connectivity of the carbon-hydrogen framework. A suite of 1D and 2D NMR experiments provides an unambiguous map of how the pyrazole and piperidine rings are connected.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Approximately 10 mg of the hydrochloride salt is dissolved in 0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is useful for observing the exchange of the acidic N-H proton, simplifying the spectrum.

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer or equivalent.

-

Experiments:

-

¹H NMR: To identify and integrate all unique proton environments.

-

¹³C{¹H} NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) coupling networks, primarily within the piperidine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To map each proton directly to the carbon it is attached to (¹JCH).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively link the pyrazole and piperidine rings.

-

Data Presentation & Trustworthiness

The chemical shifts, multiplicities, and correlations are interpreted to assemble the final structure.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (H → C) |

| Pyrazole H-3 | ~7.8 (d) | ~140 | H-3 → C-5, C-4 |

| Pyrazole H-5 | ~7.5 (d) | ~130 | H-5 → C-3, C-4 |

| Pyrazole H-4 | ~6.3 (t) | ~106 | H-4 → C-3, C-5 |

| Piperidine H-4 (CH) | ~4.5 (m) | ~58 | H-4 → Pyrazole C-3, C-5 (Confirmatory) |

| Piperidine H-2,6 (CH₂) | ~3.5 (m, axial/eq) | ~48 | H-2,6 → C-4, C-3,5 |

| Piperidine H-3,5 (CH₂) | ~2.2 (m, axial/eq) | ~30 | H-3,5 → C-4, C-2,6 |

| Piperidine N-H | ~9.0 (br s) | - | - |

Caption: Key HMBC correlations confirming the N-C4 linkage.

The HMBC experiment is the linchpin of this analysis. The observation of a correlation from the piperidine H-4 proton to the pyrazole C-3 and C-5 carbons is irrefutable evidence that the piperidine ring is attached to the N-1 position of the pyrazole ring.

Chapter 4: FTIR Spectroscopy – Functional Group Verification

Expertise & Causality: FTIR is a rapid, non-destructive technique that acts as a corroborative check. While NMR and MS define the atomic framework, FTIR confirms the presence of the expected chemical bonds and functional groups. For this molecule, we are specifically looking for evidence of the N-H bond in the piperidinium salt and the characteristic vibrations of the pyrazole ring.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Analysis: Data is collected from 4000 to 400 cm⁻¹. A background scan is performed first.

Data Presentation & Trustworthiness

The spectrum is analyzed for characteristic absorption bands that align with the proposed structure.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3150 - 3000 | C-H Stretch | Pyrazole ring C-H |

| 3000 - 2850 | C-H Stretch | Piperidine ring C-H |

| 2700 - 2400 | N⁺-H Stretch | Piperidinium hydrochloride (characteristic broad band) |

| ~1590 | C=N Stretch | Pyrazole ring |

| ~1520 | C=C Stretch | Pyrazole ring |

| ~1450 | C-H Bend | Piperidine CH₂ scissoring |

The presence of the very broad and strong absorption centered around 2500 cm⁻¹ is a hallmark of an amine salt and strongly supports the hydrochloride form of the molecule.[13]

Chapter 5: X-ray Crystallography – The Unambiguous Confirmation

Expertise & Causality: While the spectroscopic data collectively provide a virtually certain structure, single-crystal X-ray crystallography is the "gold standard" for absolute proof.[14] It provides a three-dimensional model of the molecule as it exists in the solid state, definitively confirming connectivity, bond angles, and the spatial relationship between the cation and the chloride anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step): High-quality single crystals are grown. A common method is slow evaporation of a saturated solution of the compound in a solvent system like methanol/diethyl ether at room temperature.

-

Data Collection: A suitable crystal is mounted on a goniometer head. The diffraction data are collected using a diffractometer (e.g., Bruker D8 Quest) with Mo Kα radiation.[15]

-

Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map. The structure is solved using software like SHELXT and refined with SHELXL.[16]

Data Presentation & Trustworthiness

The output is a definitive 3D structural model. This analysis will confirm:

-

Connectivity: The N1(pyrazole)-C4(piperidine) bond is visualized directly.

-

Conformation: The piperidine ring will be confirmed to adopt a chair conformation.

-

Ionic Interaction: The precise location of the chloride ion and its hydrogen-bonding interaction with the protonated piperidinium nitrogen (N⁺-H···Cl⁻) will be determined.

This final step provides the highest possible level of structural assurance, leaving no room for ambiguity.

Conclusion: A Self-Validating and Comprehensive Analysis

The structure elucidation of this compound is achieved through a multi-faceted, orthogonal approach where each analytical technique validates the others.

Caption: The convergence of evidence toward a final structure.

Mass spectrometry provides the molecular formula. NMR spectroscopy pieces the atoms together, establishing the critical link between the two heterocyclic rings. FTIR confirms the presence of the expected functional groups, particularly the amine salt. Finally, X-ray crystallography delivers an unequivocal three-dimensional picture. This rigorous, self-validating workflow not only satisfies scientific curiosity but also provides the unimpeachable data required to meet global regulatory standards, ensuring the quality and safety of potential new medicines.[17][18][19]

References

- Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?

- Slideshare.

- PubMed. (2024, April 12). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines.

- CrystEngComm. (2002). Crystal structure elucidation and morphology study of pharmaceuticals in development.

- TSI Journals.

- Pharmaceutical Networking. ICH Guidelines on particle properties.

- MasterControl. ICH Q6 Guidelines.

- IRD India. (n.d.).

- ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.

- European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances.

- U.S. Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances.

- ResearchGate. (2024, May).

- MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3).

- ResearchGate. (2022, April 30).

- PubChem. 4-(1H-Pyrazol-1-yl)piperidine.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ChemBK. 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.

- PubChem. Piperidine.

- National Institute of Standards and Technology. Piperidine.

- SpectraBase. 13C NMR of Piperidine, 4-(4-phenyl-1H-pyrazol-1-yl)-.

- ChemicalBook. (2023, May 24). This compound.

- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.

- National Institutes of Health. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one.

- PubChem. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine.

- Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

- BLDpharm. 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.

- MDPI.

- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- Thermo Scientific Chemicals. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine.

- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- ORCA - Cardiff University. (2019, March 4). Crystal structure of 5-(5-(4-chlorophenyl)-1- phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amine, C23H16ClN5O.

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. Structure elucidation whitepaper.docx [slideshare.net]

- 3. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mastercontrol.com [mastercontrol.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Crystal structure elucidation and morphology study of pharmaceuticals in development - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

- 18. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 19. fda.gov [fda.gov]

An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Dihydrochloride (CAS Number: 1181458-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS No. 1181458-83-2), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and analytical characterization. A significant focus is placed on its critical role as a pivotal intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer. The guide further explores the broader pharmacological significance of the pyrazole-piperidine scaffold and provides detailed experimental protocols and safety information to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The fusion of pyrazole and piperidine rings creates a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for a phenyl group, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions.

The compound 4-(1H-pyrazol-1-yl)piperidine, particularly in its dihydrochloride salt form for improved stability and handling, has garnered significant attention as a key intermediate in the synthesis of several pharmacologically active molecules.[3] Its most prominent application to date is in the manufacture of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases.[4]

This guide will provide an in-depth analysis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride, from its fundamental properties to its application in the synthesis of this life-saving therapeutic.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1181458-83-2 | [5][6] |

| Molecular Formula | C₈H₁₅Cl₂N₃ | [6] |

| Molecular Weight | 224.13 g/mol | [6] |

| IUPAC Name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | N/A |

| Synonyms | 4-(1H-Pyrazol-1-yl)-piperidine 2HCl | [6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | >210 °C | [3] |

| Solubility | Soluble in water. | [3] |

Synthesis and Purification

The synthesis of 4-(1H-pyrazol-1-yl)piperidine is a multi-step process that has been optimized for large-scale production due to its importance in the pharmaceutical industry.[3] A common and robust synthetic route involves the nucleophilic aromatic substitution of a pyridine precursor, followed by hydrogenation and subsequent salt formation.

Synthetic Pathway Overview

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(1H-pyrazol-1-yl)piperidine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(1H-pyrazol-1-yl)piperidine hydrochloride. In the absence of direct, extensive studies on this specific molecule, this document synthesizes information from a wide array of research on structurally related pyrazole and piperidine derivatives. By examining the established pharmacological activities of these analogs, we put forth well-grounded hypotheses regarding the potential molecular targets and signaling pathways of this compound. Furthermore, this guide outlines a rigorous, step-by-step experimental workflow designed to systematically investigate and validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical entities.

Introduction: Deconstructing the Core Scaffold

The therapeutic landscape is rich with heterocyclic compounds, among which pyrazole and piperidine moieties feature prominently.[1][2] These scaffolds are present in a multitude of FDA-approved drugs, underscoring their significance in medicinal chemistry.[3] this compound combines these two privileged structures, suggesting a high potential for biological activity.

The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[3] This versatility has led to its incorporation into drugs with a wide range of activities, including anti-inflammatory, antipsychotic, and analgesic properties.[3] The piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in central nervous system (CNS) active drugs and other therapeutic agents.[1] Its conformational flexibility and ability to be substituted allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While specific literature on the mechanism of action of this compound is not extensively available, the known pharmacology of its constituent parts and related molecules provides a strong foundation for hypothesizing its biological function.

Hypothesized Molecular Targets and Mechanisms of Action

Based on the structure of 4-(1H-pyrazol-1-yl)piperidine and the documented activities of its analogs, we can infer several potential mechanisms of action. The primary hypotheses center on interactions with G-protein coupled receptors (GPCRs) and enzymes that are common targets for pyrazole and piperidine-containing compounds.

Potential Interaction with Cannabinoid Receptors

A notable pyrazole derivative, SR141716 (Rimonabant), is a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[4] The structural similarities suggest that this compound could also interact with the endocannabinoid system.

-

Proposed Mechanism: The compound could act as a modulator of CB1 or CB2 receptors. As an antagonist, it would block the receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This would inhibit downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Modulation of Serotonergic Pathways

A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated anti-nociceptive and anti-inflammatory effects mediated through the serotonergic pathway.[5] Another related compound showed anxiolytic-like activity that was antagonized by a 5-HT(1A) antagonist.[6]

-

Proposed Mechanism: this compound may act as a ligand for serotonin receptors, such as the 5-HT1A or other 5-HT subtypes. Depending on whether it acts as an agonist or antagonist, it could modulate the release of serotonin and other neurotransmitters, influencing mood, anxiety, and pain perception.

Inhibition of Key Enzymes

Pyrazole-containing compounds have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][7]

-

Proposed Mechanism: The compound could act as an inhibitor of enzymes like PDE, which would lead to an increase in intracellular levels of cyclic AMP or GMP, affecting a variety of cellular processes. Alternatively, inhibition of NAAA would lead to an increase in the levels of the anti-inflammatory lipid N-palmitoylethanolamine (PEA).

Summary of Potential Molecular Targets

| Potential Target Class | Specific Example(s) | Potential Effect | Evidence from Analogs |

| G-Protein Coupled Receptors | Cannabinoid Receptors (CB1, CB2) | Antagonism / Inverse Agonism | SR141716 (Rimonabant) is a CB1 antagonist.[4] |

| Serotonin Receptors (5-HT1A, etc.) | Agonism / Antagonism | Related piperazine-pyrazole derivatives show activity mediated by the serotonergic system.[5][6] | |

| Enzymes | Phosphodiesterases (e.g., PDE10A) | Inhibition | Pyrazole derivatives have been developed as potent PDE10A inhibitors.[2] |

| NAAA | Inhibition | Pyrazole sulfonamides are a novel class of NAAA inhibitors.[7] |

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered approach is recommended. This workflow is designed to first identify the molecular target and then characterize the functional consequences of the drug-target interaction.

Caption: A multi-phase experimental workflow for mechanism of action elucidation.

Phase 1: Unbiased Target Identification

The initial step is to perform a broad screen to identify potential molecular targets without preconceived bias.

Protocol: Radioligand Binding Screen

-

Objective: To identify the binding profile of this compound against a large panel of receptors, ion channels, and transporters.

-

Procedure: a. Submit the compound to a commercial or academic screening service (e.g., the NIMH Psychoactive Drug Screening Program - PDSP). b. The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of tens to hundreds of radioligand binding assays. c. The results are reported as the percent inhibition of radioligand binding.

-

Analysis: Hits are identified as targets where the compound shows significant inhibition (e.g., >50%). These hits are then prioritized for further study based on the degree of inhibition and the therapeutic relevance of the target.

Phase 2: Detailed In Vitro Pharmacological Characterization

Once a primary target is identified (e.g., a specific GPCR), its interaction with the compound must be characterized in detail.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the target receptor.

-

Procedure: a. Prepare cell membranes expressing the target receptor. b. Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. c. Separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled receptors)

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Procedure: a. Use a cell line stably expressing the target receptor. b. To test for agonism, treat the cells with increasing concentrations of the test compound and measure intracellular cAMP levels. c. To test for antagonism, pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist and measure cAMP levels.

-

Analysis: Plot the cAMP response against the log concentration of the compound. Agonists will produce a concentration-dependent change in cAMP, while antagonists will shift the dose-response curve of the agonist to the right.

Phase 3: Elucidation of Downstream Signaling Pathways

Understanding how the compound affects cellular signaling downstream of the receptor is crucial.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

"4-(1H-pyrazol-1-yl)piperidine hydrochloride solubility and stability"

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)piperidine Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a piperidine ring, a common scaffold in many pharmaceuticals, linked to a pyrazole moiety, a versatile N-heterocycle known for a wide range of biological activities.[1] The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, critical properties for both synthetic manipulation and pharmaceutical formulation.[1]

This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale, ensuring that researchers can design and execute robust experiments, interpret the results accurately, and make informed decisions in their development programs.

Part 1: Physicochemical Characterization and Solubility Profile

A fundamental understanding of a compound's solubility is paramount for its application, influencing everything from reaction kinetics to bioavailability.[2][3] This section details the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability.[4][5]

Causality Behind Experimental Choices: The choice of the shake-flask method is deliberate; it allows the system to reach a true energetic minimum, where the chemical potential of the dissolved solute is equal to that of the solid-state compound. This is crucial for obtaining data relevant to long-term stability and formulation, where equilibrium is expected.[5] Incubation time is critical; insufficient time leads to an underestimation of solubility, while excessively long periods might allow for degradation, confounding the results.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, DMSO). The presence of visible solid material is essential to ensure saturation.[5]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from the solid residue, which can be achieved by centrifugation or filtration through a suitable syringe filter (e.g., 0.22 µm PVDF).[2]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] The use of HPLC is superior to simple UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradants.[2]

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | 15.2 |

| PBS (pH 7.4) | 25 | 12.8 |

| 0.1 M HCl | 25 | 25.5 |

| Ethanol | 25 | 5.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Note: Data is illustrative and should be determined experimentally.

Kinetic Solubility: A High-Throughput Assessment

In early drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (typically in DMSO).[5] Nephelometry, which measures turbidity, is a common high-throughput technique for this purpose.[3]

Experimental Workflow: Kinetic Solubility by Nephelometry

Caption: Workflow for kinetic solubility determination.

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing is essential to determine how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors.[7][] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation to identify likely degradation products and establish degradation pathways.[9][10]

Forced Degradation (Stress Testing) Studies

The goal of forced degradation is to induce a partial degradation of the compound, typically in the range of 5-20%.[11] Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[10] These studies are fundamental for developing and validating stability-indicating analytical methods.[12]

Trustworthiness Through Self-Validation: A robust stress testing protocol includes unstressed controls (compound in the same medium but without the stressor) and blank solutions (medium with stressor but no compound). This three-pronged approach allows for the clear identification of peaks in the chromatogram that originate from the degradation of the target compound, distinguishing them from artifacts of the stress condition itself.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.

-

Application of Stress Conditions: Dispense the stock solution into separate vials for each stress condition.[13]

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[14]

-

Thermal Stress: Incubate a solution of the compound in a neutral buffer (e.g., water) at 80 °C.

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

-

Analysis: Analyze all samples, including controls, by a stability-indicating HPLC-UV method. An HPLC coupled with a mass spectrometer (LC-MS) is highly valuable for identifying the mass of potential degradation products.[2]

Logical Workflow for Stability Assessment

Caption: Forced degradation study workflow.

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized based on its structure:

-

Hydrolysis: While the core heterocyclic systems are generally stable, extreme pH and temperature could potentially lead to the opening of the pyrazole or piperidine rings, although this is unlikely under typical stress conditions.

-

Oxidation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide.[15] This is a common degradation pathway for amine-containing compounds.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |

| 0.1 M HCl (60 °C) | 24 | 98.5 | 1.5 | 1 |

| 0.1 M NaOH (60 °C) | 24 | 92.1 | 7.9 | 2 |

| 3% H₂O₂ (RT) | 24 | 85.4 | 14.6 | 1 (Major) |

| Thermal (80 °C) | 24 | 99.2 | 0.8 | 0 |

| Photolytic (ICH Q1B) | - | 97.6 | 2.4 | 1 |

Note: Data is illustrative and should be determined experimentally.

Part 3: Long-Term and Accelerated Stability

While forced degradation provides insights into potential liabilities, long-term and accelerated stability studies are required by regulatory bodies to establish a re-test period or shelf-life.[7]

-

Long-Term Studies: Typically conducted at 25 °C / 60% Relative Humidity (RH).

-

Accelerated Studies: Conducted at 40 °C / 75% RH to predict long-term behavior.[]

Testing frequency for long-term studies is usually every three months for the first year, every six months for the second year, and annually thereafter.[7] For a six-month accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7]

Conclusion and Recommendations

This guide outlines a comprehensive strategy for evaluating the solubility and stability of this compound. The hydrochloride salt form is anticipated to confer good aqueous solubility and general stability.[1] However, experimental verification is crucial. The forced degradation studies will likely indicate a primary susceptibility to oxidation at the piperidine nitrogen and some instability under basic conditions.

Based on preliminary assessment, to ensure the long-term integrity of this compound, it is recommended to store the solid material in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[16] For solutions, neutral pH buffers are recommended, and storage should be at refrigerated temperatures to minimize potential degradation.

References

- Protheragen. (n.d.). API Stress Testing Studies.

- The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

- ScienceDirect. (2025). Stress Testing: Significance and symbolism.

- BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.

- European Medicines Agency. (2023).

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Sinko, P. J. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.

- ChemBK. (n.d.). 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.

- PubChem. (2025). 4-(1H-Pyrazol-1-yl)piperidine.

- Lund University. (n.d.).

- Thermo Fisher Scientific. (2025). Pyrazole Safety Data Sheet.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- MedCrave. (2016). Forced Degradation Studies.

- IJRPR. (n.d.).

- ChemicalBook. (2025). Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) - Safety Data Sheet.

- Apollo Scientific. (2023). 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride - Safety Data Sheet.

- Fisher Scientific. (2023). Piperidine hydrochloride - Safety Data Sheet.

- Bio-Rad. (n.d.).

- Pharmaguideline. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. rsc.org [rsc.org]

- 9. API Stress Testing Studies - Protheragen [protheragen.ai]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. ijisrt.com [ijisrt.com]

- 15. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

"literature review of pyrazole-containing compounds in medicinal chemistry"

An In-depth Technical Guide to Pyrazole-Containing Compounds in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. Among the pantheon of heterocyclic structures, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—has unequivocally established itself as a "privileged scaffold".[1][2] First synthesized in 1883, its journey from a chemical curiosity to a cornerstone of blockbuster drugs is a testament to its remarkable versatility.[1][3]

The unique physicochemical properties of the pyrazole ring are central to its success. The two nitrogen atoms offer a rich tapestry of hydrogen bonding possibilities; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, much like a pyridine nitrogen.[4] This duality allows pyrazole-containing molecules to form specific, high-affinity interactions within complex protein binding pockets. Furthermore, the pyrazole ring itself often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, which are critical for favorable pharmacokinetics.[4]

The tangible impact of this scaffold is evidenced by the ever-growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA).[4][5] Since 2011, over 30 such drugs have entered the market, targeting a vast range of diseases including cancer, inflammation, viral infections, and cardiovascular conditions.[4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a new wave of kinase inhibitors like Ruxolitinib and Ibrutinib underscore the clinical and commercial significance of this remarkable heterocycle.[4][6][7]

This guide provides a comprehensive exploration of pyrazole-containing compounds for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, dissect the structure-activity relationships that drive potency and selectivity, explore their diverse therapeutic applications with a focus on underlying mechanisms, and provide actionable experimental protocols. Our objective is to not only present a review of the literature but to offer a field-proven perspective on why and how this scaffold continues to shape the future of medicine.

Part 1: Foundational Synthetic Strategies for the Pyrazole Nucleus

The functionalization and ultimate biological activity of a pyrazole-based drug candidate are critically dependent on the synthetic route chosen to construct the core ring. The choice of methodology is dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Knorr Pyrazole Synthesis: The Archetypal Pathway

The most traditional and widely employed method for constructing the pyrazole ring is the Knorr synthesis, a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][3]

Causality of the Knorr Synthesis: The reaction's reliability stems from the inherent reactivity of the starting materials. The hydrazine provides two nucleophilic nitrogen centers, while the 1,3-dicarbonyl compound offers two electrophilic carbonyl carbons. The reaction proceeds via a stepwise condensation and subsequent dehydration, leading to the thermodynamically stable aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be a challenge, often influenced by the steric and electronic nature of the substituents on both reactants.

Workflow Diagram: Generalized Knorr Pyrazole Synthesis

Caption: Generalized workflow for the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

A powerful alternative for pyrazole synthesis involves the 1,3-dipolar cycloaddition of a nitrile imine (the 1,3-dipole) with an alkene or alkyne. This method offers excellent control over regioselectivity.

Causality of the Cycloaddition: This reaction is a concerted pericyclic process. The nitrile imine, often generated in situ from a hydrazonoyl halide, reacts with the dipolarophile (the alkene/alkyne) to form a five-membered ring in a single step. The substituents on both the dipole and the dipolarophile guide the regiochemical outcome of the addition, making it a highly predictable and versatile method for accessing specific isomers.[8]

Modern and Multicomponent Reactions

Recent advancements have focused on improving the efficiency and environmental footprint of pyrazole synthesis.[1][3]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[9]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, minimizing purification steps and waste. This approach is highly valued in combinatorial chemistry and high-throughput screening library synthesis.[6]

-

Catalysis: The use of catalysts, such as nano-ZnO, can promote the reaction under milder, more environmentally friendly conditions.[3]

Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)

The pyrazole scaffold is a chameleon in medicinal chemistry, able to adapt its pharmacological profile based on the nature and position of its substituents. This section explores its role in key therapeutic areas.

Pyrazoles as Anti-inflammatory Agents: The COX-2 Story

One of the most well-known applications of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (a constitutive enzyme involved in protecting the stomach lining) and COX-2 (an inducible enzyme at the site of inflammation). The selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.